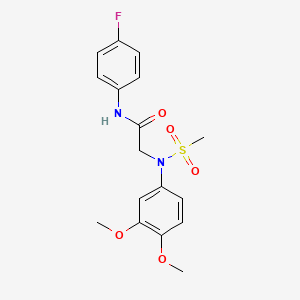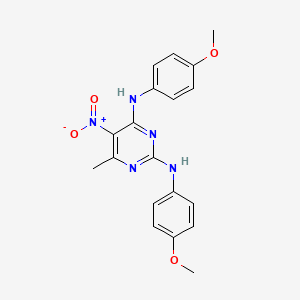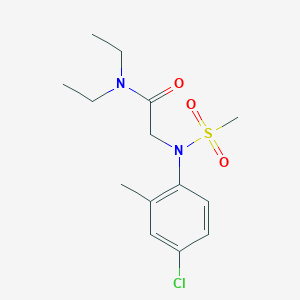![molecular formula C17H29N3O2 B5137414 N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B5137414.png)
N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea, also known as AEM, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. This molecule belongs to the class of adamantyl ureas and is characterized by its unique structure, which contains both an adamantyl group and a morpholine ring. In
Mecanismo De Acción
The mechanism of action of N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea involves its binding to the ATP-binding site of CK2, thereby inhibiting its activity. This leads to the downregulation of various signaling pathways involved in cell growth and differentiation, ultimately resulting in the inhibition of cancer cell proliferation. N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells, further highlighting its potential as a therapeutic agent.
Biochemical and Physiological Effects:
N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea has been shown to have various biochemical and physiological effects. In addition to its inhibition of CK2 activity, N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea has also been shown to inhibit the activity of other kinases such as CDK1 and CDK2, which are involved in cell cycle regulation. N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea has also been shown to induce the expression of various genes involved in apoptosis and cell cycle arrest, further highlighting its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea is its high selectivity for CK2, making it a potential therapeutic agent with minimal off-target effects. N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea has also been shown to have good bioavailability and pharmacokinetic properties, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea is its relatively low solubility, which can make it difficult to work with in certain lab experiments.
Direcciones Futuras
There are several future directions for research on N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea. One area of research is the development of more potent and selective CK2 inhibitors based on the structure of N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea. Another area of research is the exploration of the potential use of N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea in combination with other therapeutic agents for the treatment of cancer. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea and its potential as a therapeutic agent for other diseases beyond cancer.
Métodos De Síntesis
The synthesis of N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea involves the reaction of 1-adamantylamine and 2-(4-morpholinyl)ethyl isocyanate in the presence of a suitable solvent and catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography. This method has been optimized to produce high yields of pure N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea with minimal impurities.
Aplicaciones Científicas De Investigación
N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea has been shown to have various scientific research applications. One of the most promising areas of research is its potential use as a selective inhibitor of the protein kinase CK2. This enzyme is involved in various cellular processes such as cell growth and differentiation and has been implicated in the development of various diseases such as cancer. N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea has been shown to inhibit CK2 activity in vitro and in vivo, making it a potential therapeutic agent for the treatment of CK2-related diseases.
Propiedades
IUPAC Name |
1-(1-adamantyl)-3-(2-morpholin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O2/c21-16(18-1-2-20-3-5-22-6-4-20)19-17-10-13-7-14(11-17)9-15(8-13)12-17/h13-15H,1-12H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZNGKCSMPCPQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-2,1-phenylene)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5137342.png)


![N~2~-acetyl-N~1~-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-L-alaninamide](/img/structure/B5137362.png)

![N-(4-chlorobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5137372.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1-piperidinyl)ethanamine](/img/structure/B5137381.png)

![2-amino-4-[3-(4-chlorophenoxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5137395.png)
![2-bromo-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene](/img/structure/B5137401.png)
![1-[6-hydroxy-3,6-dimethyl-4-(3-nitrophenyl)-4,5,6,7-tetrahydro-3aH-indazol-5-yl]ethanone](/img/structure/B5137418.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-methylbenzyl)benzamide](/img/structure/B5137420.png)